![molecular formula C17H17N3O2S B1675829 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide CAS No. 874590-32-6](/img/structure/B1675829.png)

3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide

Overview

Description

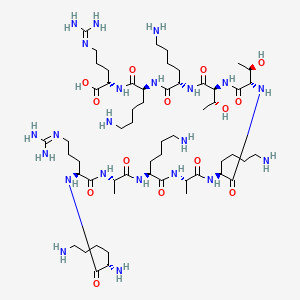

“3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide” is a chemical compound with the molecular formula C17H17N3O2S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.4 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.7 . Its topological polar surface area is 70.2 Ų . It has three rotatable bonds .Scientific Research Applications

Endocrinology and Metabolic Disease Treatment

M1001 is a small molecule drug that targets AMPK, FOXO1, HNF4A, and STAT3 . It is used in the therapeutic area of endocrinology and metabolic disease .

Telomeric Protection

M1001, an EPAS1 agonist, has been shown to protect against telomeric damage-induced senescence . It enhances the transcription of shelterin components TRF1 and TRF2, as well as DNA repair factor RAD50 .

Treatment of Dyslipidemias

M1001 has been used in the treatment of dyslipidemias .

HIF-2 Agonist

M1001 is a HIF-2 agonist identified by high-throughput screening (HTS). It is capable of altering the conformation of Tyr281 of the HIF-2α PAS-B domain and enhancing the affinity of HIF-2α and ARNT for transcriptional activation .

Treatment of Chronic Kidney Disease

M1001 has been used in the research of chronic kidney disease .

Protection Against Pulmonary Telomeric Damage

M1001 has been shown to be a protective compound against bleomycin-induced pulmonary telomeric damage and senescence .

Treatment of Hypoxia-Inducible Factor-2 (HIF-2)

M1001, a HIF-2 agonist, is capable of altering the conformation of Tyr281 of the HIF-2α PAS-B domain and enhancing the affinity of HIF-2α and ARNT for transcriptional activation .

Treatment of Cancer

The pyrrolidine ring, a component of M1001, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases, including cancer .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in various fields of research. The pyrrolidine ring in its structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases , suggesting potential applications in drug discovery. Further studies could also investigate the influence of steric factors on its biological activity .

Mechanism of Action

Target of Action

M1001, also known as 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide or N-[2-(pyrrolidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide, primarily targets AMPK, FOXO1, HNF4A, and STAT3 . These targets play crucial roles in various biological processes:

Mode of Action

M1001 interacts with its targets by acting as a regulator. It functions as an AMPK regulator, a FOXO1 expression regulator, and an HNF4A regulator

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the activation of AMPK can influence metabolic pathways, including glucose uptake and fatty acid oxidation. The regulation of FOXO1 and HNF4A can impact pathways related to apoptosis, cell cycle regulation, oxidative stress resistance, and lipid metabolism .

Pharmacokinetics

The pyrrolidine ring present in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of M1001.

Result of Action

It has been shown to be a protective compound against bleomycin-induced pulmonary telomeric damage and senescence . This suggests that M1001 may have potential therapeutic applications in conditions related to aging and pulmonary diseases.

properties

IUPAC Name |

1,1-dioxo-N-(2-pyrrolidin-1-ylphenyl)-1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-23(22)16-10-4-1-7-13(16)17(19-23)18-14-8-2-3-9-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONXCUOJVJLTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexenyl]methylene]amino]benzoate](/img/structure/B1675750.png)